N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine
Description
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a benzyl group at the N1-position of the pyrazole ring and a 2-fluoroethyl substituent at the 4-amino position. The 2-fluoroethyl moiety introduces electronegativity and metabolic stability, common strategies in medicinal chemistry to modulate pharmacokinetics.
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
N-benzyl-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c13-6-7-16-10-12(9-15-16)14-8-11-4-2-1-3-5-11/h1-5,9-10,14H,6-8H2 |
InChI Key |
BTBFHVSNLSETSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The oxidative coupling of secondary benzylic amines (e.g., N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride) with pyrazole carbaldehydes (e.g., 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde) represents a widely adopted route for synthesizing N-benzyl pyrazole carboxamides and related derivatives. This one-pot reaction proceeds via a metal-catalyzed oxidative amidation mechanism, where FeSO₄·7H₂O or CuSO₄·5H₂O facilitates the formation of a reactive intermediate between the amine and aldehyde.
Key Reaction Parameters:
Experimental Case Studies
Example 1 (Adapted from WO2015032859A1):
A mixture of FeSO₄·7H₂O (0.26 mmol), CaCO₃ (0.53 mmol), and N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride (0.94 mmol) in acetonitrile was treated with 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde (0.56 mmol). After heating to 60°C, aqueous NaOCl (0.58 mmol) was added, yielding the target compound with 57% purity after workup.
Example 2 :
Using t-BuOOH as the oxidant, a similar protocol achieved 60% purity at 60°C over 10 hours, with dichloromethane extraction and sodium bisulfite washing as purification steps.
Table 1: Comparative Analysis of Oxidative Coupling Conditions
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Oxidant | NaOCl | t-BuOOH |
| Reaction Time (h) | 3–12 | 10 |
| Yield (Purity) | 57% | 60% |
| Key Purification Step | DCM extraction | Sodium bisulfite wash |
Reductive Chlorination of Nitropyrazole Precursors
Synthesis of 3-Chloro-1H-Pyrazol-4-Amine
A critical precursor for N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is 3-chloro-1H-pyrazol-4-amine, synthesized via reductive chlorination of 4-nitropyrazole. This step employs Pt/C or Pd/C catalysts (1–10 wt%) under hydrogen (14–105 psia) in aqueous HCl, achieving quantitative conversion.
Reaction Scheme :
Functionalization with 2-Fluoroethyl and Benzyl Groups
Subsequent nucleophilic substitution introduces the 2-fluoroethyl moiety, followed by benzylation using benzyl bromide or chloride. An industrial-scale protocol involves:
-
Reacting 3-chloro-1H-pyrazol-4-amine with 2-fluoroethyl triflate in DMF at 80°C.
-
Benzylation with N-benzyl-4-methylamine in the presence of K₂CO₃.
Optimization Strategies for Industrial Scalability
Solvent and Catalyst Selection
Acetonitrile outperforms toluene and DMF in oxidative coupling due to its ability to dissolve both polar amines and nonpolar intermediates. FeSO₄·7H₂O is preferred over CoSO₄ or NiSO₄ for cost-effectiveness and reduced metal leaching.
Temperature and Time Profiling
Elevating temperatures to 90°C reduces reaction time by 40% but risks decomposition of the fluoroethyl group. A balance is achieved at 60–70°C with 8–12-hour durations.
Table 2: Impact of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 60 | 12 | 57 | 85 |
| 70 | 10 | 62 | 82 |
| 80 | 8 | 58 | 78 |
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for this compound hydrochloride (DMSO-d₆):
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-one.
Reduction: Formation of N-benzyl-1-(2-hydroxyethyl)-1H-pyrazol-4-amine.
Substitution: Formation of N-benzyl-1-(2-substituted-ethyl)-1H-pyrazol-4-amine.
Scientific Research Applications
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Trends and Observations
Fluorine Effects: Monofluoroethyl (target compound) balances metabolic stability and synthetic accessibility, whereas difluoroethyl () and trifluoromethyl () groups enhance electronegativity and resistance to oxidative metabolism . Fluorine-free analogs (e.g., pyridinyl-substituted compound in ) rely on aromatic heterocycles for target interactions, sacrificing halogen-derived stability .
Substituent Influence: Benzyl vs. Alkyl/Aryl Groups: The benzyl group in the target compound likely improves binding to aromatic-rich biological targets (e.g., kinases, GPCRs) compared to smaller alkyl groups (e.g., cyclopropyl in ) .
Synthetic Methods: Copper-catalyzed coupling () and cesium carbonate-mediated reactions are common for pyrazole functionalization .
Biological Relevance: Fluorinated pyrazoles (e.g., ) are prioritized for antimicrobial and antimycobacterial applications due to enhanced stability and target affinity .
Biological Activity
N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H16FN3 |
| Molecular Weight | 233.28 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate enzyme activities and receptor interactions, which may lead to various therapeutic effects. For instance, it has been shown to inhibit mTORC1 activity, a critical pathway in cancer cell proliferation, thereby promoting autophagy and reducing tumor growth.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, a related study demonstrated that certain pyrazole derivatives had submicromolar antiproliferative activity against pancreatic cancer cells. The incorporation of fluorine atoms into the structure enhances lipophilicity and biological activity, potentially improving pharmacokinetic properties compared to non-fluorinated analogs .
Antioxidant and Anti-inflammatory Effects
In addition to anticancer properties, this compound may exhibit antioxidant and anti-inflammatory activities. Research has shown that pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .
Case Studies
- Antiproliferative Activity in Cancer Models : A study evaluated the effects of pyrazole derivatives on pancreatic cancer cells, revealing that compounds similar to this compound significantly inhibited cell proliferation by targeting mTORC1 signaling pathways.
- Fluorinated Derivatives : Another investigation focused on fluorinated pyrazole derivatives and their enhanced biological activities due to increased lipophilicity, suggesting that this compound could serve as a promising candidate for further drug development .
Research Applications
This compound has potential applications across multiple fields:
| Field | Application |
|---|---|
| Chemistry | Building block for synthesizing complex pharmaceuticals |
| Biology | Investigated for enzyme inhibition and receptor interactions |
| Medicine | Explored for therapeutic effects in cancer treatment |
| Industry | Used in developing new materials and specialty chemicals |
Q & A
Basic: What synthetic methodologies are optimized for producing N-benzyl-1-(2-fluoroethyl)-1H-pyrazol-4-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and catalytic coupling. For example:
- Step 1: React 1H-pyrazol-4-amine with 2-fluoroethyl bromide under basic conditions (e.g., Cs₂CO₃) to introduce the fluoroethyl group.
- Step 2: Perform a benzylation reaction using benzyl chloride in the presence of a copper(I) catalyst to enhance regioselectivity .
- Optimization: Use inert atmospheres (N₂/Ar) to prevent fluorinated side reactions and monitor progress via TLC or HPLC .
Advanced: How can researchers resolve contradictions in bioactivity data for fluorinated pyrazole derivatives?
Methodological Answer:
Contradictions often arise from differences in assay conditions or fluorine's electronic effects. Strategies include:
- Systematic Variation: Test analogs with/without fluorine to isolate its impact on receptor binding .
- Structural Analysis: Use X-ray crystallography (e.g., SHELX-refined structures) to correlate activity with fluorine positioning in the active site .
- Meta-Analysis: Compare datasets across studies using standardized metrics (e.g., IC₅₀, Ki) to identify outliers .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environment; ¹H/¹³C NMR confirms benzyl and pyrazole regiochemistry .
- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding interactions using SHELXL-refinement protocols .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight and detects synthetic byproducts .
Advanced: How does the 2-fluoroethyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The fluorine atom increases electrophilicity but may hinder catalysis due to steric effects. Key considerations:
- Catalyst Selection: Use Pd/Cu systems tolerant to fluorine’s electronegativity, as seen in Suzuki-Miyaura couplings of similar fluorinated pyrazoles .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, mitigating undesired β-fluorine elimination .
Basic: What stability challenges arise during storage of fluorinated pyrazole amines?
Methodological Answer:
- Hydrolytic Stability: Fluorine’s electronegativity increases susceptibility to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves) .
- Thermal Stability: DSC/TGA analysis reveals decomposition thresholds; avoid temperatures >150°C .
Advanced: How can computational methods predict biological targets for this compound?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., JAK2 or EGFR), leveraging fluorinated analogs’ crystallographic data .
- MD Simulations: Simulate fluorine’s impact on binding kinetics over 100-ns trajectories to prioritize in vitro assays .
Basic: How to address low yields in the benzylation step?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂ or CuI with chelating ligands (e.g., Xantphos) to improve coupling efficiency .
- Solvent Optimization: Switch from DCM to THF for better solubility of benzyl halides .
Advanced: What strategies detect degradation products in long-term bioactivity studies?
Methodological Answer:
- LC-MS/MS: Monitor for defluorinated byproducts (e.g., ethylene derivatives) using MRM transitions .
- Stability-Indicating Assays: Use accelerated stability testing (40°C/75% RH) with forced degradation (acid/base/oxidative stress) .
Basic: How to mitigate fluorine’s interference in spectroscopic analysis?
Methodological Answer:
- ¹⁹F NMR Decoupling: Suppress scalar coupling artifacts during ¹H NMR acquisition .
- Isotopic Labeling: Synthesize ¹³C-labeled analogs to distinguish overlapping signals in complex mixtures .
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
